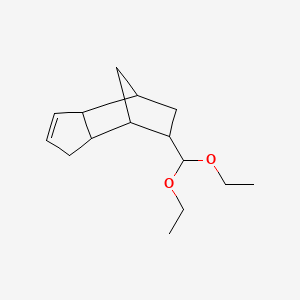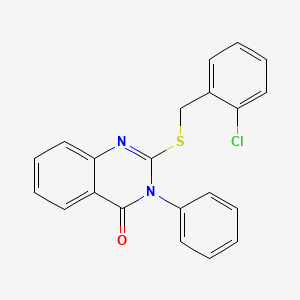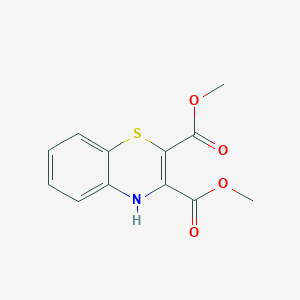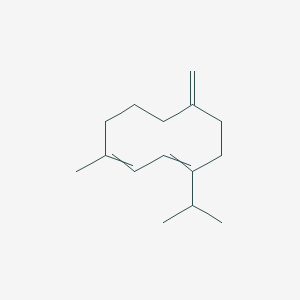
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is a complex organic compound with a unique structure It is characterized by a fused ring system that includes a methano bridge and multiple hydrogenated carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, which forms the core structure of the compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using catalysts to accelerate reactions, and employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene, octahydro-5-methylene-
- 4,7-Methano-1H-indene, octahydro-2-methylene-
Uniqueness
Compared to similar compounds, 4,7-Methano-1H-indene, 6-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is unique due to the presence of the diethoxymethyl group, which imparts different chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
67633-93-6 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
8-(diethoxymethyl)tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C15H24O2/c1-3-16-15(17-4-2)14-9-10-8-13(14)12-7-5-6-11(10)12/h5-6,10-15H,3-4,7-9H2,1-2H3 |
InChI-Schlüssel |
MKDRAXRIIOTPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1CC2CC1C3C2C=CC3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)





diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)




![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
